

# Introduction: Unveiling a Versatile Chemical Building Block

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## Compound of Interest

Compound Name: 5-(Dimethylamino)pentanoic Acid

CAS No.: 89855-60-7

Cat. No.: B2840591

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**5-(Dimethylamino)pentanoic acid** hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. As a derivative of pentanoic acid (also known as valeric acid), it features a five-carbon aliphatic chain, which provides a flexible and moderately lipophilic spacer. This backbone is terminated by two critical functional groups: a carboxylate group at one end and a protonated tertiary amine (a dimethylammonium group) at the other.

This dual functionality makes it an invaluable building block, or linker, for the synthesis of more complex molecular architectures.<sup>[1][2]</sup> The carboxylic acid is amenable to forming stable amide bonds, while the tertiary amine offers a permanent cationic center (at physiological pH) or a site for further chemical modification. Its hydrochloride salt form ensures that the compound is typically a stable, water-soluble, crystalline solid, which simplifies handling and reaction setup. <sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, characterization, and core applications, grounded in established chemical principles to empower researchers in their experimental design.

## Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **5-(Dimethylamino)pentanoic acid** hydrochloride is a well-defined chemical entity with properties that make it suitable for a range of synthetic protocols.

## Core Data Summary

The key quantitative and qualitative properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	25726-28-7	[1][3][4]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>	[1][5]
Molecular Weight	181.66 g/mol	[3][4][5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	163-165 °C	
Solubility	Soluble in water	[1]
Purity (Typical)	≥95%	[1][5]
InChI Key	HOHQBFGGPNOAFB-UHFFFAOYSA-N	[3]
SMILES	CN(C)CCCCC(=O)O.Cl	[1]

## Structural Elucidation

The molecule consists of a pentanoic acid backbone where the hydrogen on the 5th carbon is substituted with a dimethylamino group. In its hydrochloride salt form, the tertiary amine is protonated, forming a dimethylammonium cation, with chloride as the counter-ion. This protonation is crucial as it prevents the amine from participating in undesired side reactions (e.g., acting as a nucleophile) during reactions targeting the carboxylic acid moiety.

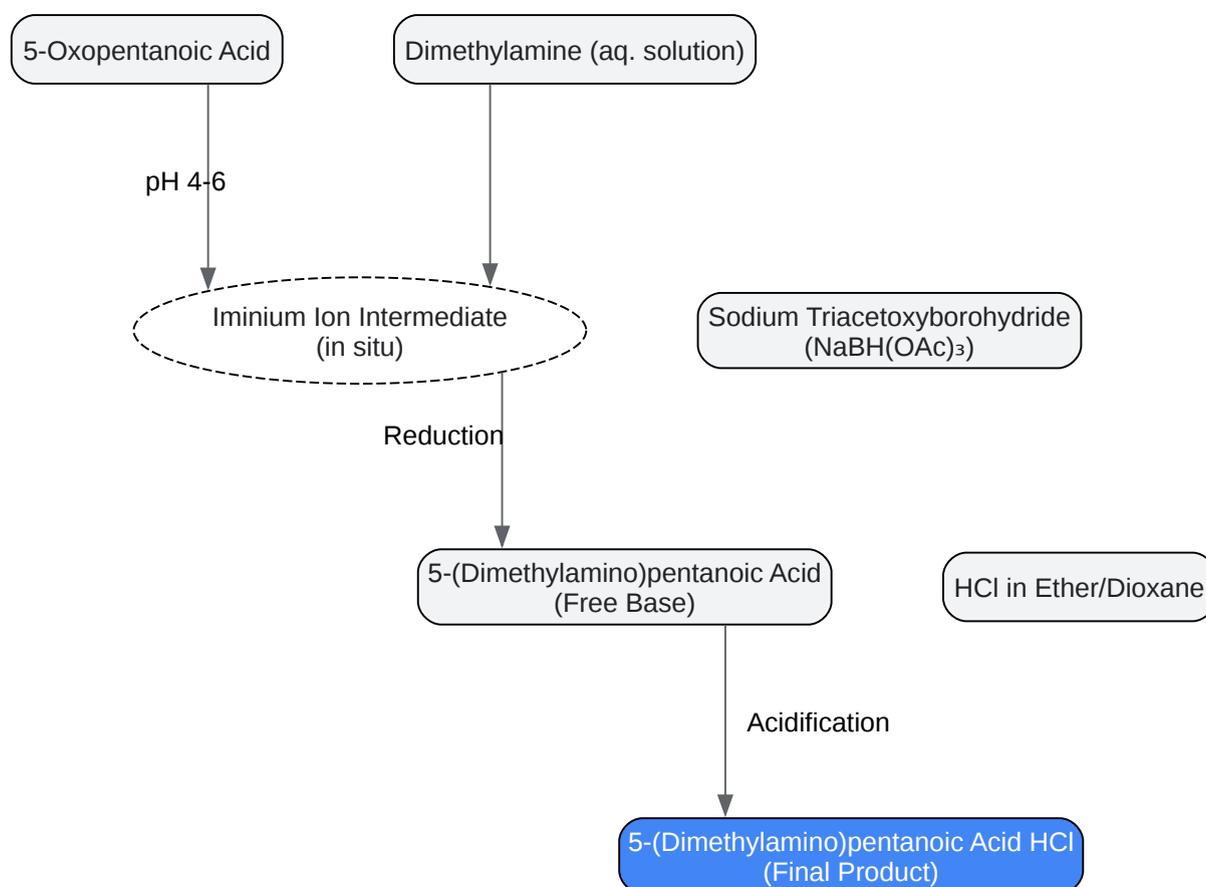
## Synthesis and Purification

While **5-(Dimethylamino)pentanoic acid** hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of novel derivatives. The most chemically robust and common strategy for its synthesis is via reductive amination.

## Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and the mild conditions typically employed, which preserves other functional groups.[6][7][8] The process involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

The logical precursor for this synthesis is 5-oxopentanoic acid or its corresponding ester.



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*Proposed synthesis via reductive amination.*

Causality of Experimental Choices:

- **Precursor:** 5-Oxopentanoic acid is chosen as it contains the required five-carbon chain with a carbonyl group at the precise position for introducing the dimethylamino moiety.
- **Reducing Agent:** Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is a preferred reducing agent for reductive aminations.[9] It is milder and more selective for iminium ions over ketones/aldehydes compared to agents like sodium borohydride, reducing the risk of side reactions. It is also stable in mildly acidic conditions, which are optimal for iminium ion formation.
- **Final Step:** Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid. This step not only yields the final desired product form but also serves as a critical part of the purification process, as the salt often has lower solubility in organic solvents, facilitating its precipitation and isolation.

## Step-by-Step Laboratory Protocol (Illustrative)

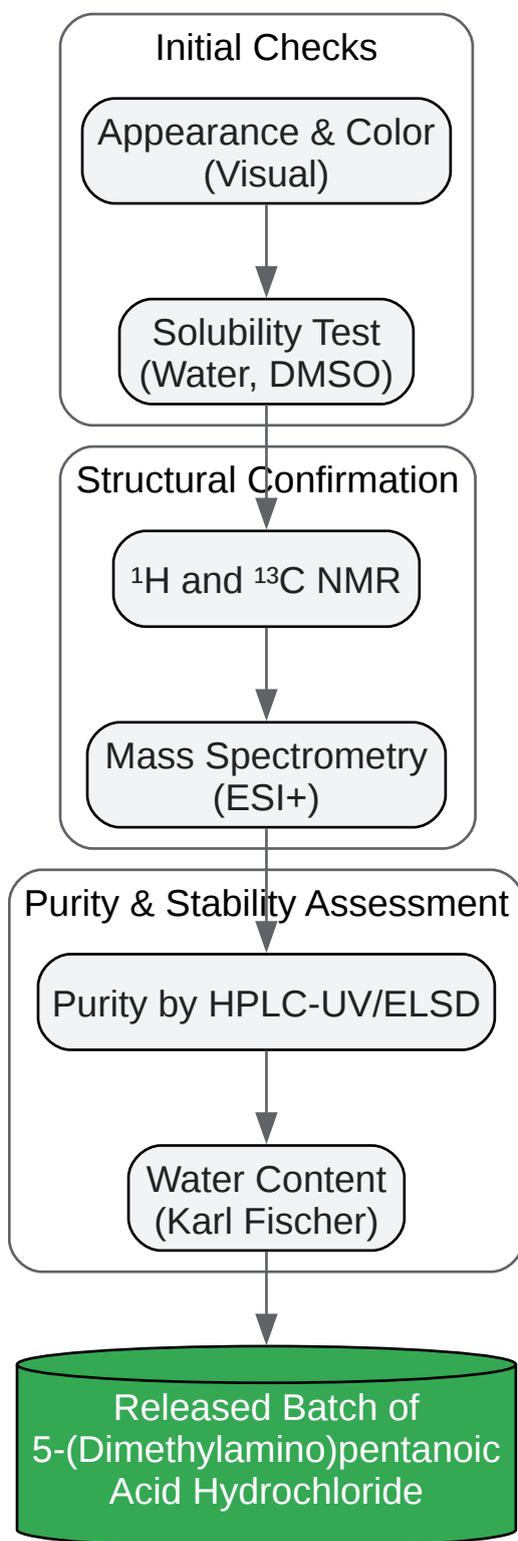
This protocol describes a self-validating system for synthesizing and purifying the target compound.

- **Reaction Setup:** To a solution of 5-oxopentanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add an aqueous solution of dimethylamine (2-3 equivalents, ~40 wt. %).
- **Iminium Formation:** Stir the mixture at room temperature for 1-2 hours. The reaction is typically run at a slightly acidic pH (4-6) to facilitate the dehydration step that forms the iminium ion. Acetic acid can be added if necessary to adjust the pH.
- **Reduction:** Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any exotherm and gas evolution. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

- **Workup:** Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.
- **Isolation of Free Base:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-(Dimethylamino)pentanoic acid** free base.
- **Salt Formation and Purification:** Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
- **Final Purification:** Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final, purified **5-(Dimethylamino)pentanoic acid** hydrochloride. Purity can be further enhanced by recrystallization from a solvent system like methanol/ethyl acetate.

## Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical reagent intended for high-stakes applications like drug development.



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*A comprehensive analytical quality control workflow.*

## Spectroscopic Interpretation (E-E-A-T)

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The expected signals for the hydrochloride salt in a solvent like D<sub>2</sub>O would be:
  - ~2.8-3.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the nitrogen (-N(CH<sub>3</sub>)<sub>2</sub>). The signal is a singlet as there is no adjacent proton to couple with.
  - ~3.0-3.2 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen (-CH<sub>2</sub>-N-).
  - ~2.3-2.5 ppm (triplet, 2H): The two protons on the carbon alpha to the carbonyl group (-CH<sub>2</sub>-COOH).
  - ~1.6-1.8 ppm (multiplet, 4H): The four protons of the two central methylene groups (-CH<sub>2</sub>-CH<sub>2</sub>-). These often appear as overlapping multiplets.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR provides confirmation of the carbon backbone.
  - ~175-180 ppm: The carbonyl carbon of the carboxylic acid.
  - ~55-60 ppm: The carbon adjacent to the nitrogen (-CH<sub>2</sub>-N-).
  - ~42-45 ppm: The two methyl carbons on the nitrogen (-N(CH<sub>3</sub>)<sub>2</sub>).
  - ~30-35 ppm: The carbon alpha to the carbonyl group (-CH<sub>2</sub>-COOH).
  - ~20-25 ppm: The two central methylene carbons.
- Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected mass-to-charge ratio (m/z) would correspond to the cationic free base form of the molecule [M+H]<sup>+</sup>, which has a molecular weight of 145.20 g/mol [.\[10\]](#) The primary observed ion should be at m/z ≈ 146.1.

## Purity Assessment

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase method (e.g., C18 column) with a mobile phase gradient of water and

acetonitrile containing an ion-pairing agent or an acidic modifier (like formic acid or TFA) is suitable. Detection can be achieved with UV (at low wavelength, ~210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong chromophore.

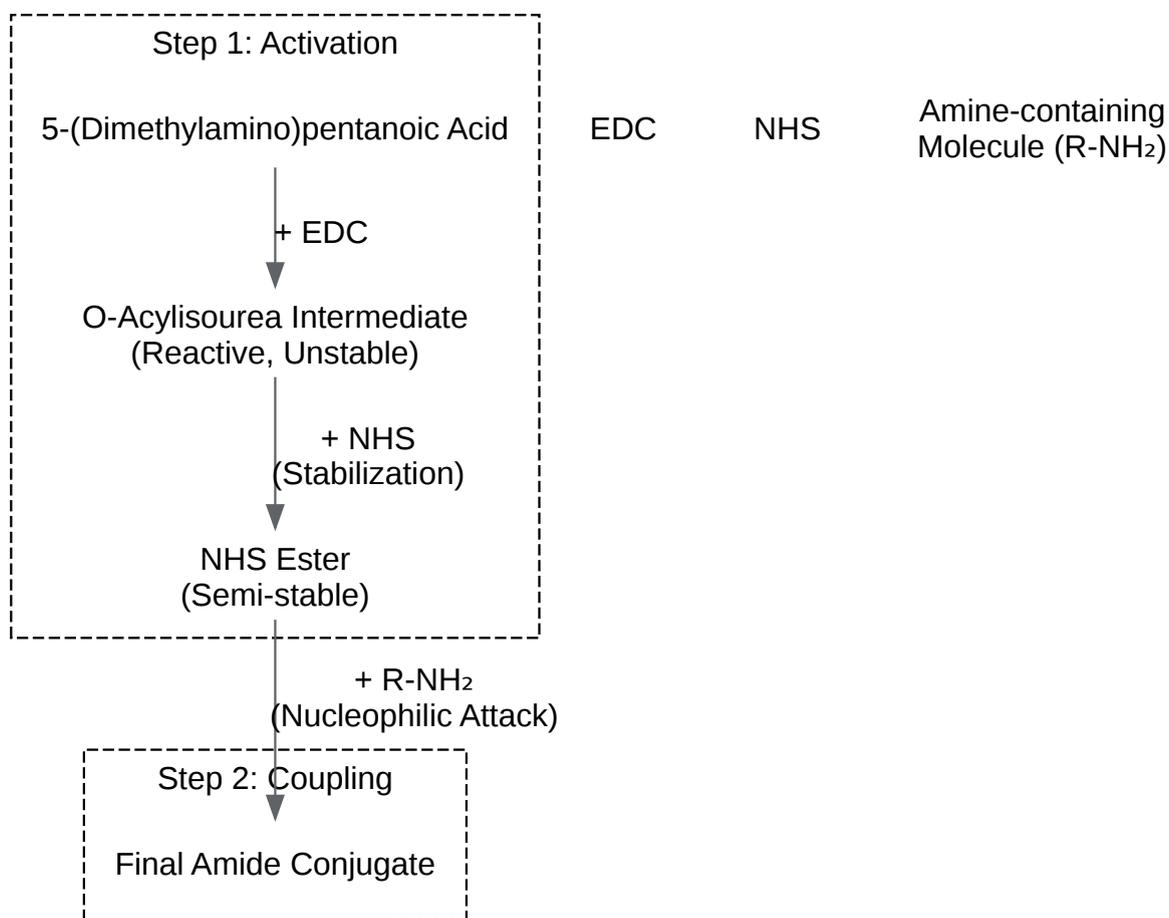
## Core Applications in Research and Drug Development

The utility of **5-(Dimethylamino)pentanoic acid** hydrochloride stems from its role as a versatile linker. In drug development, linkers are used to connect different molecular fragments, such as joining a targeting moiety to a therapeutic payload in an Antibody-Drug Conjugate (ADC) or connecting a protein-targeting ligand to an E3 ligase binder in a PROTAC.

Its five-carbon chain provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of each component. The terminal dimethylamino group can improve aqueous solubility and modulate the overall pharmacokinetic profile of the final molecule.

## Application Workflow: Amide Coupling via EDC/NHS Chemistry

A primary application of this compound is to conjugate it to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule probe). The most common and reliable method for this is using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).



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*Mechanism of EDC/NHS mediated amide bond formation.*

Step-by-Step Protocol for Conjugation:

- Reagent Preparation:
    - Dissolve **5-(Dimethylamino)pentanoic acid** hydrochloride (1.5 equivalents) in an appropriate buffer. For the activation step, a buffer without competing amines or carboxylates, such as 2-(N-morpholino)ethanesulfonic acid (MES) at pH 5.5-6.5, is ideal.
- [11]

- Prepare fresh solutions of EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents; Sulfo-NHS is used for aqueous reactions to improve solubility) in the same MES buffer.
- Dissolve the amine-containing target molecule (1 equivalent) in a coupling buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.
- Activation of Carboxylic Acid (Step 1):
  - To the solution of **5-(Dimethylamino)pentanoic acid** hydrochloride, add the EDC and Sulfo-NHS solutions.
  - Allow the reaction to proceed for 15-30 minutes at room temperature. Causality: EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.<sup>[2][12]</sup> This intermediate is prone to hydrolysis. Sulfo-NHS rapidly reacts with it to form a more stable Sulfo-NHS ester, which is still highly reactive towards primary amines but less susceptible to hydrolysis, thereby increasing the efficiency of the subsequent coupling step.<sup>[11][13]</sup>
- Coupling to Amine (Step 2):
  - Immediately add the activated linker solution to the solution of the amine-containing target molecule.
  - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The higher pH of the coupling buffer (7.2-7.5) ensures the primary amine of the target molecule is deprotonated and thus maximally nucleophilic.
- Quenching:
  - Add a quenching reagent such as Tris buffer or hydroxylamine to a final concentration of ~50 mM to react with and deactivate any remaining Sulfo-NHS esters.<sup>[11]</sup>
- Purification:
  - Purify the final conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate, such as dialysis, size-exclusion chromatography (SEC), or reversed-phase HPLC.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

- Hazard Identification: **5-(Dimethylamino)pentanoic acid** hydrochloride is classified as an irritant. The relevant GHS hazard statements are:
  - H302: Harmful if swallowed.[3]
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3][5] This prevents moisture absorption, to which the hydrochloride salt can be hygroscopic.

## References

- Balamurugan, K., Lee, H., & Shim, I. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [\[Link\]](#)
- Kapustina, N. V., et al. (2012). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions.
- Aladdin Scientific. (n.d.). **5-(Dimethylamino)pentanoic acid** hydrochloride, min 95%, 100 mg. Available at: [\[Link\]](#)
- ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [\[Link\]](#)

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [\[Link\]](#)
- Barabanov, M. A., et al. (2025). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization.
- Royal Society of Chemistry. (2023).
- PubChem. (n.d.). **5-(Dimethylamino)pentanoic Acid**. Available at: [\[Link\]](#)
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1185.
- Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [\[Link\]](#)

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## Sources

- 1. CAS 25726-28-7: 5-(dimethylamino)pentanoic acid hydrochlor... [\[cymitquimica.com\]](#)
- 2. [documents.thermofisher.com](#) [\[documents.thermofisher.com\]](#)
- 3. 5-(Dimethylamino)pentanoic acid hydrochloride | 25726-28-7 [\[sigmaaldrich.com\]](#)
- 4. [synchem.de](#) [\[synchem.de\]](#)
- 5. [researchgate.net](#) [\[researchgate.net\]](#)
- 6. [mdpi.com](#) [\[mdpi.com\]](#)
- 7. [lirias.kuleuven.be](#) [\[lirias.kuleuven.be\]](#)
- 8. [researchgate.net](#) [\[researchgate.net\]](#)
- 9. [chem.msu.ru](#) [\[chem.msu.ru\]](#)

- [10. 5-\(Dimethylamino\)pentanoic Acid | C7H15NO2 | CID 14017020 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS \[echobiosystems.com\]](#)
- [12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps \[chemistrysteps.com\]](#)
- [13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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